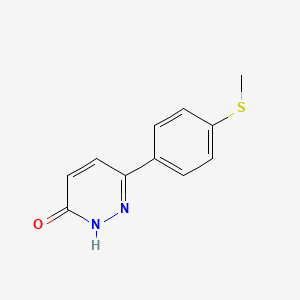

6-(4-(methylthio)phenyl)pyridazin-3(2H)-one

描述

6-(4-(Methylthio)phenyl)pyridazin-3(2H)-one (C₁₁H₁₀N₂OS, MW 218.28) is a pyridazinone derivative characterized by a methylthio (-SMe) substituent at the para position of the phenyl ring attached to the pyridazinone core . Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including cardiotonic, antimicrobial, and analgesic properties .

属性

IUPAC Name |

3-(4-methylsulfanylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCIEWUTAOHHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation of 4-(methylthio)acetophenone with Glyoxylic Acid and Hydrazine Hydrate

A common route involves:

- Heating glyoxylic acid with 4-(methylthio)acetophenone at 100–105°C for 2 hours to form an intermediate keto acid.

- Adjusting the pH to ~8 with ammonium hydroxide.

- Extracting and then refluxing the aqueous phase with hydrazine hydrate for 2–3 hours to induce cyclization, yielding the dihydropyridazinone intermediate.

- Subsequent oxidation or dehydrogenation (e.g., bromine/acetic acid treatment) converts the dihydropyridazinone to the pyridazin-3(2H)-one.

This method parallels the synthesis of other 6-aryl pyridazinones such as 6-(4-chlorophenyl)pyridazin-3(2H)-one with yields typically around 80–90% after purification.

Bromination-Dehydrobromination for Aromatic Pyridazinone Formation

The dihydropyridazinone intermediate can be dehydrogenated to the aromatic pyridazinone by controlled bromination in acetic acid followed by dehydrobromination:

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Bromination | Bromine in glacial acetic acid, 60–70°C, 3 h | Formation of brominated intermediate | High (e.g., 89%) |

| Workup | Cooling, precipitation in water, filtration | Isolated aromatic pyridazinone | Purified solid |

This method is well established for 6-(4-substituted phenyl)pyridazin-3(2H)-ones and can be adapted for the methylthio derivative.

Palladium-Catalyzed Cross-Coupling Reactions

An alternative approach involves:

- Starting with halogenated pyridazin-3(2H)-one (e.g., 6-chloropyridazinone).

- Performing Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions with 4-(methylthio)phenylboronic acid or related organometallic reagents.

- This method allows late-stage functionalization, providing flexibility and potentially higher purity.

This approach is supported by literature on related pyridazinone derivatives and is useful for introducing various 6-aryl substituents.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Condensation-Cyclization | Glyoxylic acid + 4-(methylthio)acetophenone + hydrazine hydrate | Ammonium hydroxide, reflux | 100–105°C, 2–3 h reflux | 80–90% | Straightforward, scalable |

| Bromination-Dehydrobromination | Dihydropyridazinone intermediate | Bromine, glacial acetic acid | 60–70°C, 3 h | ~89% | Converts dihydro to aromatic pyridazinone |

| Pd-Catalyzed Cross-Coupling | Halogenated pyridazinone + 4-(methylthio)phenylboronic acid | Pd catalyst, base, solvent | Varies, often 80–120°C | Variable, often high | Enables late-stage substitution |

Research Findings and Notes

The condensation of glyoxylic acid and substituted acetophenones followed by hydrazine hydrate reflux is a well-documented, efficient route for 6-aryl pyridazinone synthesis, adaptable to the methylthio substituent.

The bromination-dehydrobromination step is critical for obtaining the aromatic pyridazinone structure, with conditions optimized to avoid over-bromination or decomposition.

Palladium-catalyzed cross-coupling offers a versatile alternative, especially when sensitive functional groups are present or when diversification of the aryl substituent is desired.

Microwave and ultrasound irradiation methods have been reported to improve reaction times and yields for related pyridazinone syntheses, suggesting potential for process intensification.

Purification typically involves crystallization from ethanol-water mixtures, and product characterization includes melting point determination and chromatographic purity checks.

化学反应分析

Types of Reactions

6-(4-(methylthio)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazinone ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Nitro or halogenated derivatives.

科学研究应用

Reaction Types

This compound can participate in various chemical reactions:

- Oxidation : Methylthio group can be oxidized to sulfoxide or sulfone.

- Reduction : The pyridazinone ring can be reduced to dihydropyridazine.

- Substitution Reactions : Electrophilic substitution can occur on the phenyl ring.

Chemistry

6-(4-(methylthio)phenyl)pyridazin-3(2H)-one serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its unique electronic properties make it an attractive candidate for developing novel materials.

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest that it may inhibit the growth of various microorganisms.

- Anticancer Activity : Preliminary investigations have shown promise in targeting cancer cells, potentially through mechanisms involving enzyme inhibition.

Medicinal Applications

In medicinal chemistry, this compound is explored as a scaffold for new therapeutic agents. Its ability to inhibit specific enzymes or receptors makes it valuable in drug development. For instance, it may interact with molecular targets involved in disease pathways, offering avenues for therapeutic intervention.

Industrial Uses

The compound is also utilized in the development of materials with specific electronic or optical properties, expanding its applicability beyond pharmaceuticals into industrial domains.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects at specific concentrations. Mechanistic studies indicated that it may induce apoptosis through caspase activation, highlighting its potential as an anticancer agent.

作用机制

The mechanism of action of 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease processes .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Pyridazinone derivatives differ primarily in substituents on the phenyl ring or pyridazinone core, which modulate their physical and biological properties.

Table 1: Key Structural and Physical Properties of Selected Pyridazinones

Key Observations :

- Yield : Substituents significantly impact synthetic efficiency. For example, the 4-methylbenzyl derivative (78% yield) outperforms the 4-methylphenyl analog (29.3%) , likely due to steric or electronic effects.

- Melting Points : Higher melting points (e.g., 306°C for the 4-methylphenyl derivative ) correlate with stronger intermolecular forces, possibly from π-stacking or hydrogen bonding.

- Lipophilicity : The methylthio group in the target compound may enhance membrane permeability compared to methyl or methoxy substituents .

Key Observations :

- Antimicrobial Activity : Benzothiazepine-substituted derivatives show potent antibacterial effects, likely due to enhanced interaction with bacterial targets.

- Analgesic Activity : Tetrahydro derivatives exhibit significant pain relief, though less potent than aspirin , suggesting room for optimization.

- Cytotoxicity : Piperazinyl-linked derivatives demonstrate anti-proliferative effects against gastric cancer cells, with IC₅₀ values in the micromolar range .

生物活性

6-(4-(Methylthio)phenyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyridazinone derivative has been investigated for its potential applications in treating various diseases, including cancer and inflammatory disorders. This article synthesizes findings from different studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The compound features a pyridazinone core with a methylthio-substituted phenyl group, which is crucial for its biological activity. The structure can be represented as follows:

The mechanism of action for this compound involves interactions with specific enzymes and receptors. It has been noted to act as an enzyme inhibitor, potentially blocking substrate access at the active site, thereby inhibiting the enzyme's activity. This mechanism is pivotal in its role as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds within the pyridazinone class, including this compound, exhibit antimicrobial properties. They have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyridazinones. For instance, derivatives have demonstrated cytotoxic effects against different cancer cell lines, such as HL-60 (leukemia) and NCI-H522 (lung cancer). The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β, which are critical mediators in inflammatory diseases . This suggests its potential utility in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Studies

- Anticancer Activity : In a study evaluating various pyridazinones, this compound was found to have significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating potent activity .

- Anti-inflammatory Effects : Another study reported that this compound effectively reduced inflammation markers in animal models, supporting its application in inflammatory disease treatment .

- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that this compound exhibits notable antimicrobial activity, positioning it as a potential lead for antibiotic development .

Data Tables

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted phenyl precursors with pyridazinone scaffolds. For example, analogous compounds are synthesized via base-catalyzed nucleophilic addition-elimination (e.g., sodium ethoxide in ethanol) or acid-catalyzed cyclization. Key factors include solvent choice (ethanol, DMF), temperature control (reflux conditions), and stoichiometric ratios of reagents. Optimization studies for similar pyridazinones suggest yields improve with slow addition of aldehydes and inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns on the pyridazinone ring and phenyl group. For instance, aromatic protons in the 4-(methylthio)phenyl group appear as distinct doublets (~7.2–7.8 ppm) .

- X-ray crystallography : Used to resolve bond lengths and dihedral angles, critical for understanding planarity and intermolecular interactions. Hirshfeld surface analysis (as in related pyridazinones) reveals dominant H-bonding and van der Waals contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations) or structural nuances. To address this:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols.

- Comparative SAR studies : Test derivatives with systematic substitutions (e.g., replacing methylthio with methoxy or halogens) to isolate functional group effects. For example, 4-chlorophenyl analogs showed enhanced antimicrobial activity, while methoxy groups reduced potency .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. What strategies are effective in optimizing the selectivity of this compound derivatives for specific biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the methylthio group (e.g., sulfoxide/sulfone derivatives) to alter electron density and steric effects. For instance, trifluoromethoxy substitutions in related compounds improved binding to DAAO enzymes .

- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict interactions with target proteins. Pyridazinones with extended hydrophobic substituents showed higher affinity for kinase active sites .

- Functional assays : Screen derivatives against off-target receptors (e.g., COX-2, CYP450) to assess selectivity. Fluorobenzyl analogs demonstrated reduced cross-reactivity in cytotoxicity screens .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Stepwise purification : Use column chromatography after each synthetic step to isolate intermediates.

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to reduce side reactions. Ethanol/water mixtures (9:1) improved yields in analogous dihydropyridazinone syntheses .

- Real-time monitoring : Employ techniques like TLC or in-situ IR to track reaction progress and terminate at optimal conversion points .

Data Analysis and Experimental Design

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to compute dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict solubility and reactivity trends .

- QSAR models : Train models on pyridazinone datasets to correlate logP, polar surface area, and bioavailability. Substituent contributions (e.g., methylthio’s lipophilicity) are critical variables .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

- Methodological Answer : X-ray diffraction can unambiguously assign tautomeric states (e.g., lactam vs. lactim forms). For example, hydrogen bonding patterns in crystal structures of similar compounds confirmed the dominance of the lactam form .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。